![molecular formula C26H32N2O B4259934 N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B4259934.png)
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide
Overview
Description
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience research due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide acts as a negative allosteric modulator of mGluR5, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are implicated in various neurological disorders.
Biochemical and Physiological Effects
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide has been shown to have several biochemical and physiological effects in animal models. These include reducing the release of glutamate and dopamine, decreasing the expression of various inflammatory markers, and improving synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide in lab experiments is its high selectivity for mGluR5, which allows for more specific targeting of this receptor subtype. However, N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide has a relatively short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several future directions for research involving N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide. One area of interest is the potential use of N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide as a therapeutic agent for various neurological disorders. Another direction is the investigation of the role of mGluR5 in other physiological processes beyond the central nervous system, such as immune function and metabolism. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide on neurotransmitter release and synaptic plasticity.
Scientific Research Applications
N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide has been widely used in neuroscience research to investigate the role of mGluR5 in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Studies have shown that N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide can improve cognitive deficits in animal models of Fragile X syndrome, reduce motor symptoms in Parkinson's disease, and attenuate drug-seeking behavior in addiction.
properties
IUPAC Name |
N-ethyl-3-ethynyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O/c1-4-22-10-8-12-25(19-22)26(29)28(5-2)20-23-13-16-27(17-14-23)18-15-24-11-7-6-9-21(24)3/h1,6-12,19,23H,5,13-18,20H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNHSJXAGDYNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)C3=CC=CC(=C3)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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